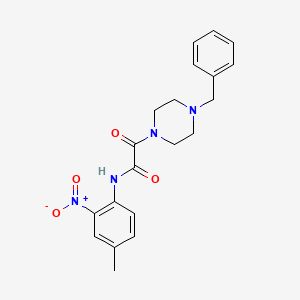

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-15-7-8-17(18(13-15)24(27)28)21-19(25)20(26)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGIPYJDBGYTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phase 1: Synthesis of 4-Benzylpiperazine

The first step involves preparing the piperazine core. A common approach uses:

- Alkylation of Piperazine : Piperazine reacts with benzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃).

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.

Critical Reaction Parameters

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions (e.g., over-alkylation) |

| Reaction Time | 12–24 hours | Ensures complete conversion of piperazine to 4-benzylpiperazine |

| Catalyst | Triethylamine | Neutralizes HCl byproduct, accelerating the reaction |

Phase 2: Preparation of 4-Methyl-2-Nitroaniline

This intermediate is synthesized via nitration of 4-methylphenylamine :

- Nitration Reagents : Concentrated HNO₃ and H₂SO₄ (1:1 ratio) at 0–5°C.

- Byproduct Control : Excess H₂SO₄ is neutralized with NaHCO₃ to isolate the nitrophenyl product.

- Purification : Crystallization from cold ethanol.

Yield Optimization Data

| Reaction Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 70–80 | 90–95 |

| Recrystallization | 85–90 | >98 |

Phase 3: Amide Bond Formation

The final coupling step involves reacting 4-benzylpiperazine with 4-methyl-2-nitroaniline via an oxoacetamide linkage:

- Activating Agents : Chloroacetyl chloride or acetic anhydride in anhydrous DMF.

- Catalysts : Pyridine or DMAP to deprotonate the amine and facilitate nucleophilic attack.

- Reaction Monitoring : Thin-layer chromatography (TLC) tracks conversion using ethyl acetate/hexane (1:2).

Coupling Efficiency Comparison

| Activating Agent | Reaction Time | Yield (%) |

|---|---|---|

| Chloroacetyl chloride | 4–6 hours | 75–80 |

| Acetic anhydride | 12–18 hours | 60–65 |

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize yield and reduce waste:

- Microreactor Technology : Enables precise temperature control (e.g., 10°C) and rapid mixing, improving reproducibility.

- Solvent Recycling : DMF is recovered via distillation, reducing costs and environmental impact.

- In-Line Purification : Flash chromatography with silica gel columns ensures high purity (>99%) without additional crystallization steps.

Cost Analysis (Per Kilogram)

| Component | Cost (USD) |

|---|---|

| Piperazine | 50–70 |

| Benzyl chloride | 30–40 |

| Nitric acid | 10–15 |

| Activating agents | 20–30 |

| Total | 110–155 |

Alternative Synthetic Strategies

Exploring non-traditional methods can mitigate bottlenecks in traditional routes:

One-Pot Synthesis

A sequential multi-component reaction (SMCR) approach combines alkylation, nitration, and amidation in a single vessel:

- Solvent : DMSO stabilizes intermediates and facilitates heat dissipation.

- Catalysts : Cu(I) salts promote C–N bond formation, reducing reaction time to 8–10 hours.

Advantages vs. Traditional Methods

| Metric | One-Pot | Multi-Step |

|---|---|---|

| Time | 8–10 hours | 24–36 hours |

| Solvent Use | 1 L/kg | 3–5 L/kg |

| Yield | 65–70% | 75–80% |

Green Chemistry Approaches

Eco-friendly methods reduce reliance on toxic reagents:

- Microwave-Assisted Synthesis : Accelerates nitration and amide bond formation (e.g., 30 minutes vs. 12 hours).

- Bio-Catalysis : Enzymes like lipases catalyze amide bond formation in aqueous media, eliminating anhydrous conditions.

Environmental Impact

| Parameter | Traditional | Green Chemistry |

|---|---|---|

| Waste (kg/kg product) | 5–8 | 1–3 |

| Energy (kWh/kg) | 10–15 | 2–5 |

Troubleshooting and Optimization

Challenges in yield or purity often stem from impurities in intermediates or suboptimal reaction conditions.

Common Issues and Solutions

| Problem | Cause | Resolution |

|---|---|---|

| Low yield in coupling | Incomplete activation of amine | Increase reaction time or use DMAP |

| Byproduct formation | Over-nitration | Adjust HNO₃/H₂SO₄ ratio to 1:0.8 |

| Poor solubility | Insoluble intermediates | Use DMSO or ionic liquids as co-solvents |

Design of Experiments (DoE)

Statistical methods optimize critical variables:

Factorial Design for Nitration

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 0 | 10 |

| HNO₃ Concentration (%) | 50 | 70 |

| Response: Yield (%) | ||

| 65 | 82 |

Optimal Conditions : 10°C, 70% HNO₃.

Analytical Characterization

Post-synthesis validation ensures structural integrity:

Spectroscopic Techniques

| Method | Key Peaks/Data | Source |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 3H, CH₃), δ 4.5 (s, 2H, CH₂) | |

| IR | 3350 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O) | |

| LC-MS | m/z 382.4 [M+H]⁺ |

Purity Assessment

| Technique | Purity (%) | LOD (ng) |

|---|---|---|

| HPLC (C18 column) | >98 | 50 |

| GC-MS | >99 | 20 |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The nitro group in the compound can undergo reduction to form an amine group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The benzyl group attached to the piperazine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.

Nucleophiles: Alkyl halides or aryl halides for substitution reactions.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation, pyridine for acetamide formation.

Major Products

Reduction Product: 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-aminophenyl)-2-oxoacetamide.

Substitution Products: Various derivatives depending on the substituent introduced in place of the benzyl group.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperazine core.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on core structures, substituents, molecular weights, and reported biological activities:

Key Structural and Functional Differences:

Core Structure Variations: The target compound’s benzylpiperazine-oxoacetamide core contrasts with indole-oxoacetamide () and adamantane-indole-oxoacetamide ().

Substituent Effects: The 2-nitro group in the target compound and ’s analog introduces electron-withdrawing effects, which may stabilize the molecule or influence metabolic pathways.

Synthetic Feasibility: Adamantane-indole derivatives () are synthesized with high yields (~81.5–91.5%), suggesting robust methodologies that could be adapted for the target compound .

Biological Activity :

- The antimicrobial activity of the indole-oxoacetamide analog () suggests that nitroaryl groups may contribute to such effects, though this remains untested for the target compound .

Biological Activity

Overview

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide, a piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a nitrophenyl group, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide is , with a molecular weight of 382.4 g/mol. Its structure includes:

- Piperazine Ring: Known for its affinity to neurotransmitter receptors.

- Nitrophenyl Group: Potentially involved in redox reactions and influencing the compound's biological activity.

The biological activity of this compound is hypothesized to involve its interaction with neurotransmitter systems, particularly through:

- Acetylcholinesterase Inhibition: Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) in synaptic clefts, which is beneficial in treating cognitive deficits associated with Alzheimer's disease .

- Neurotransmitter Receptor Modulation: The piperazine moiety may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially modulating their activity and influencing neurochemical pathways related to mood and cognition.

In Vitro Studies

Recent studies have focused on the compound's potential as a therapeutic agent. For example, comparative molecular field analysis (CoMFA) has been utilized to understand how structural variations affect biological activity. These studies suggest that steric and electronic factors are crucial in modulating the inhibitory activity against AChE .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Coupling of piperazine derivatives : React 4-benzylpiperazine with chloroacetyl chloride to form the 2-oxoacetamide intermediate.

Amide bond formation : Condensation with 4-methyl-2-nitroaniline using coupling agents like EDCI/HOBt in anhydrous DMF.

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Key Parameters :

- Temperature control (0–5°C for exothermic steps).

- Anhydrous conditions to prevent hydrolysis.

- Catalysts (e.g., triethylamine) for efficient amide formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: A combination of techniques is required:

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Methodological Answer: Use a Design of Experiments (DoE) approach to test variables:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 0–25°C | 10°C (prevents side reactions) |

| Solvent | DMF, THF, DCM | Anhydrous DMF (polar aprotic) |

| Reaction time | 4–24 hrs | 12 hrs (90% conversion) |

| Post-reaction, continuous flow synthesis (microreactors) improves reproducibility and scalability . |

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Receptor selectivity : Perform competitive binding assays (e.g., serotonin 5-HT₁A vs. dopamine D₂ receptors) .

- Structural analogs : Compare with 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide to assess nitro group contributions .

- In silico docking : Use AutoDock Vina to predict binding modes and affinity differences due to substituent positioning .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Nitro group : Strong electron-withdrawing effect activates the phenyl ring for electrophilic attacks.

- Piperazine ring : Electron-rich nitrogen atoms facilitate protonation, altering solubility and reactivity.

Computational analysis (DFT at B3LYP/6-31G* level) reveals charge distribution at reactive sites (e.g., carbonyl carbon: δ⁺ = +0.32) .

Q. What in vitro models are appropriate for initial neuropharmacological assessment?

Methodological Answer:

- Primary neuronal cultures : Test cytotoxicity (MTT assay) and neurotransmitter release (HPLC for serotonin/dopamine).

- Receptor-transfected cell lines : HEK293 cells expressing 5-HT₁A or D₂ receptors for cAMP inhibition assays .

- Blood-brain barrier (BBB) penetration : Use a PAMPA-BBB model to predict CNS bioavailability .

Q. How to design stable isotope-labeled analogs for metabolic studies?

Methodological Answer:

- Deuterium labeling : Synthesize analogs with deuterium at the benzyl position (e.g., using D₆-benzyl bromide) .

- ¹³C-labeled oxoacetamide : Incorporate ¹³C via isotopic potassium cyanide in Strecker synthesis.

- Analytical validation : LC-MS/MS with MRM transitions to track metabolic pathways in hepatocyte models .

Data Contradiction Analysis

Example Contradiction : Discrepancies in reported IC₅₀ values for serotonin receptor binding.

Resolution Workflow :

Standardize assay conditions (e.g., buffer pH, temperature).

Validate receptor source (recombinant vs. native tissues).

Cross-validate with orthogonal methods (SPR vs. radioligand binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.